molecular formula C23H22N8O3 B11198316 N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)furan-2-carboxamide

N-(4-{5-amino-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,2,3-triazol-1-yl}phenyl)furan-2-carboxamide

Cat. No.: B11198316
M. Wt: 458.5 g/mol
InChI Key: XSZDMVYZMFWQLL-UHFFFAOYSA-N
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Description

N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a combination of functional groups, including an amino group, a pyridine ring, a piperazine moiety, a triazole ring, and a furan ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Coupling Reactions: The different fragments are then coupled together using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)FURAN-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups and have similar biological activities.

    Imidazo[1,2-a]pyridines: These compounds contain a fused pyridine-imidazole ring system and are known for their medicinal properties.

Uniqueness

N-(4-{5-AMINO-4-[4-(PYRIDIN-2-YL)PIPERAZINE-1-CARBONYL]-1H-1,2,3-TRIAZOL-1-YL}PHENYL)FURAN-2-CARBOXAMIDE is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H22N8O3

Molecular Weight

458.5 g/mol

IUPAC Name

N-[4-[5-amino-4-(4-pyridin-2-ylpiperazine-1-carbonyl)triazol-1-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H22N8O3/c24-21-20(23(33)30-13-11-29(12-14-30)19-5-1-2-10-25-19)27-28-31(21)17-8-6-16(7-9-17)26-22(32)18-4-3-15-34-18/h1-10,15H,11-14,24H2,(H,26,32)

InChI Key

XSZDMVYZMFWQLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)NC(=O)C5=CC=CO5)N

Origin of Product

United States

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